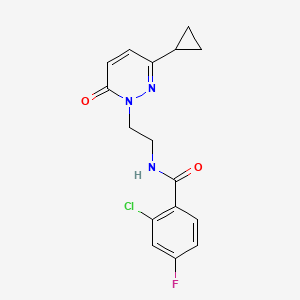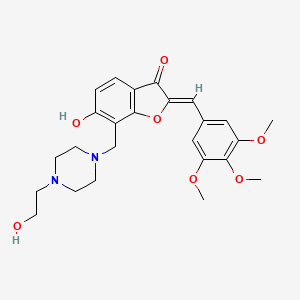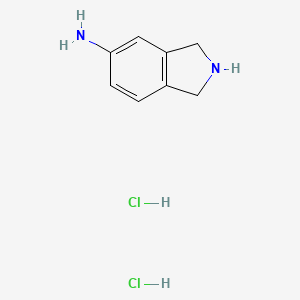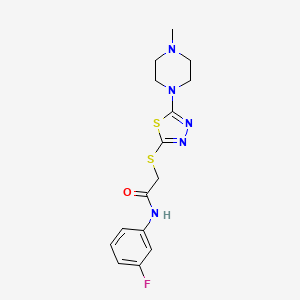![molecular formula C17H10N2O4S B2491230 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 361168-02-7](/img/structure/B2491230.png)
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide belongs to a class of compounds that feature a complex architecture including a chromene (coumarin) moiety, a thiazole ring, and a furan-2-carboxamide group. These structures are of significant interest due to their potential biological activities and their utility in various chemical reactions and applications.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting with base components like chromones, thiazoles, and furan carboxamides. For instance, compounds with structural similarities were synthesized through reactions involving carboxamide groups bonded to furan rings and various heterocyclic groups, demonstrating the importance of intermolecular hydrogen bonding in the formation of these complex molecules (Zhao & Zhou, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by techniques such as X-ray crystallography. These analyses reveal detailed insights into the spatial arrangement of atoms within the molecule, including dihedral angles and the presence of strong and weak intermolecular hydrogen-bonding interactions which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitution reactions and interactions with different chemical agents. The reactivity of the furan-2-carboxamide moiety with other components, such as naphthalen-1-amine or quinoline-6-amine, leads to the formation of products that can undergo further chemical transformations, including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular geometry. These properties are critical for determining the compound's suitability for specific applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, have been explored. For instance, novel organic ligands similar to the target compound have been synthesized, demonstrating the ability to coordinate with metals like copper(II), cobalt(II), and nickel(II) to form complexes. Such studies highlight the versatility and reactivity of these compounds, which can be pivotal for their application in catalysis, material science, and medicinal chemistry (Myannik et al., 2018).
Applications De Recherche Scientifique
Molecular Structure and Interactions
The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, as part of a broader class of molecules, demonstrates significant molecular interactions. Zhao and Zhou (2009) studied a similar molecule, revealing intricate hydrogen-bonding interactions and a notable trifurcated hydrogen-bond interaction between various heterocyclic groups, demonstrating the compound's potential for molecular recognition and binding studies (Zhao & Zhou, 2009).
Antimicrobial Applications
The antimicrobial properties of compounds in this class have been a focus of several studies. For example, Raval, Naik, and Desai (2012) synthesized derivatives that showed significant antibacterial and antifungal activities. This indicates the potential of this compound for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Chemosensor Applications
Kangnan Wang et al. (2015) explored the use of similar compounds as chemosensors for cyanide anions. The research highlighted how these compounds can undergo specific reactions leading to color changes and fluorescence quenching, thus serving as effective sensors for certain ions (Wang et al., 2015).
Synthesis and Reactivity
Aleksandrov and El’chaninov (2017) conducted studies on related compounds, focusing on their synthesis and reactivity, including electrophilic substitution reactions. Such studies are vital for understanding the chemical behavior and potential applications of this compound in various chemical reactions (Aleksandrov & El’chaninov, 2017).
Ligand for Metal Complexes
Myannik et al. (2018) synthesized novel organic ligands, including compounds similar to this compound, for forming metal complexes. These studies contribute to understanding the ligand properties of such compounds and their potential in forming coordination complexes (Myannik et al., 2018).
Mécanisme D'action
Target of Action
Compounds containing thiazole rings have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental conditions .
Propriétés
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4S/c20-15(14-6-3-7-22-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)23-16(11)21/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBUDRREMTPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)






![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)